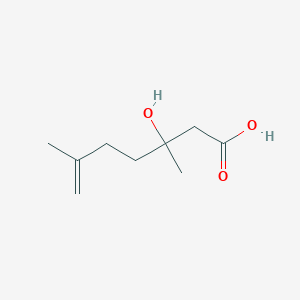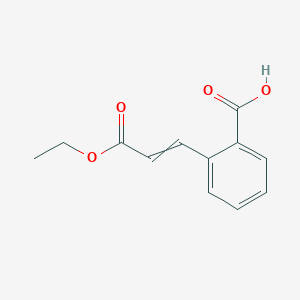
Tetracontyl 12-hydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracontyl 12-hydroxyoctadecanoate is a complex organic compound with the molecular formula C58H116O3 . It is characterized by a long carbon chain with a hydroxyl group and an ester functional group. This compound is part of the family of hydroxy fatty acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracontyl 12-hydroxyoctadecanoate typically involves esterification reactions. One common method is the reaction between tetracontanol and 12-hydroxyoctadecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of enzymatic catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Tetracontyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tetracontyl 12-oxooctadecanoate or tetracontyl 12-carboxyoctadecanoate.
Reduction: Formation of tetracontyl 12-hydroxyhexadecanol.
Substitution: Formation of tetracontyl 12-chlorooctadecanoate or tetracontyl 12-bromooctadecanoate.
Scientific Research Applications
Tetracontyl 12-hydroxyoctadecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Used in the production of lubricants, surfactants, and cosmetics
Mechanism of Action
The mechanism of action of tetracontyl 12-hydroxyoctadecanoate involves its interaction with cell membranes. The hydroxyl and ester groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport of molecules across the membrane .
Comparison with Similar Compounds
Similar Compounds
12-hydroxyoctadecanoic acid: A hydroxy fatty acid with similar structural features but lacks the long tetracontyl chain.
12-hydroxyhexadecanoic acid: Another hydroxy fatty acid with a shorter carbon chain.
12-hydroxy-9-octadecenoic acid: Contains a double bond in the carbon chain, making it more reactive.
Uniqueness
Tetracontyl 12-hydroxyoctadecanoate is unique due to its long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high hydrophobicity and stability .
Properties
CAS No. |
169226-84-0 |
|---|---|
Molecular Formula |
C58H116O3 |
Molecular Weight |
861.5 g/mol |
IUPAC Name |
tetracontyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C58H116O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-42-45-48-52-56-61-58(60)55-51-47-44-41-40-43-46-50-54-57(59)53-49-8-6-4-2/h57,59H,3-56H2,1-2H3 |
InChI Key |
UTXKNFZUJFIZAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15163396.png)
![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)
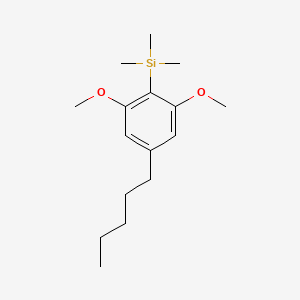
![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)
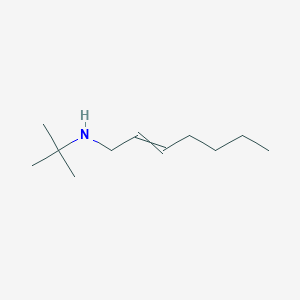
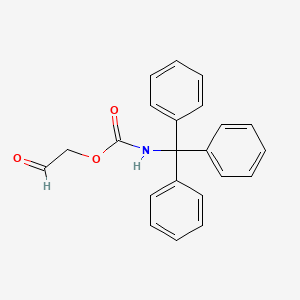
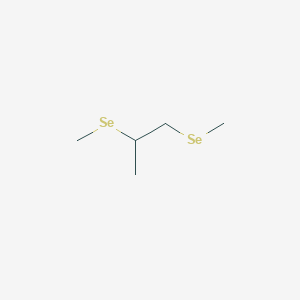
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
![Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B15163435.png)
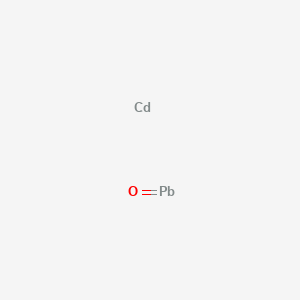
![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)
![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)
